Cas no 64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol)
(S)-1-Phenyl-2-propyn-1-ol Chemical and Physical Properties
Names and Identifiers
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- (S)-1-Phenyl-2-propyn-1-ol
- (R)-1-Phenyl-2-Propyn-1-ol
- (S)-1-phenylprop-2-yn-1-ol
- Benzenemethanol, a-ethynyl-, (aS)-
- (-)-(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (1R)-(-)-1-phenyl-2-propynol
- (R)-(-)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-(-)-1-phenyl-2-propyn-1-ol
- (R)-(-)-1-phenyl-prop-2-yn-1-ol
- (R)-(+)-1-phenyl-2-propyn-1-ol
- (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-phenyl-2-propynol
- (R)-1-phenyl-prop-2-yn-1-ol
- (R)-1-phenyltetrahydroisoquinoline
- (S)-1-Phenyl-1,2,3,
- AC1LQT1C
- ANW-71839
- CTK5J5836
- SureCN1668148
- (1S)-1-phenylprop-2-yn-1-ol
- (S)-
- A-Ethynylbenzyl alcohol
- 3-hydroxy-3-phenyl-prop-1-yne
- (S)-1-Phenyl-2-propyne-1-ol
- KM0867
- 4836AJ
- CS-0109874
- EN300-214065
- (S)-1-Phenyl-2-propyn-1-ol, >=99.0% (sum of enantiomers, GC)
- AMY20011
- A867856
- N-(1-Phenethylpiperidin-4-yl)-N-phenylbezo[d][1,3]dioxole-5-carboxamide
- AS-31842
- (S)-alpha-Ethynylbenzyl alcohol
- AKOS022183151
- 64599-56-0
- SCHEMBL235417
- MFCD00210084
-
- MDL: MFCD00210084
- Inchi: 1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
- InChI Key: UIGLAZDLBZDVBL-VIFPVBQESA-N
- SMILES: O[C@@H](C#C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 132.05754
- Monoisotopic Mass: 132.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not available
- Density: 1.067 g/mL at 20 °C(lit.)
- Boiling Point: 210.9°C at 760 mmHg
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.551
- PSA: 20.23
- LogP: 1.35320
- Optical Activity: [α]20/D +28±2°, c = 3.2% in chloroform
- Solubility: Not available
(S)-1-Phenyl-2-propyn-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- Risk Phrases:22
(S)-1-Phenyl-2-propyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852579-1g |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | ≥97% | 1g |
2,602.80 | 2021-05-17 | |
| TRC | P400338-25mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400338-50mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400338-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27670-250mg |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 250mg |
¥1879.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27670-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 5g |
¥13509.0 | 2021-09-07 | ||
| Chemenu | CM109966-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 95+% | 5g |
$654 | 2021-06-17 | |
| Alichem | A019110024-1g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 1g |
$351.52 | 2023-09-01 | |
| Alichem | A019110024-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 5g |
$1065.75 | 2023-09-01 | |
| eNovation Chemicals LLC | D524832-0.25g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 0.25g |
$265 | 2023-09-03 |
(S)-1-Phenyl-2-propyn-1-ol Suppliers
(S)-1-Phenyl-2-propyn-1-ol Related Literature
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Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
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Harshada M. Salvi,Ganapati D. Yadav Catal. Sci. Technol. 2021 11 1994
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Shinzo Kobayashi,Ken Itomi,Kazuhide Morino,Hiroki Iida,Eiji Yashima Chem. Commun. 2008 3019
Additional information on (S)-1-Phenyl-2-propyn-1-ol
(S)-1-Phenyl-2-propyn-1-ol and Its Role in Modern Pharmaceutical Research
(S)-1-Phenyl-2-propyn-1-ol, with the CAS No. 64599-56-0, is a key compound in the field of medicinal chemistry due to its unique structural features and potential biological activities. This molecule, characterized by its phenyl group attached to a propyn-1-ol backbone, has garnered significant attention in recent years for its applications in drug discovery and synthetic methodologies. The stereochemistry of the compound, specifically the S configuration, plays a critical role in determining its biological activity and pharmacological properties.
Recent studies have highlighted the importance of (S)-1-Phenyl-2-propyn-1-ol in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for designing anti-inflammatory drugs. The compound's ability to interact with specific protein targets, such as phospholipase A2, has been linked to its efficacy in modulating inflammatory responses. This discovery aligns with the growing trend of leveraging chiral centers in drug design to achieve higher selectivity and reduced side effects.
The synthesis of (S)-1-Phenyl-2-propyn-1-ol has also been a focus of recent research. A 2024 study published in Organic Letters introduced a novel catalytic approach using chiral Brønsted acids to achieve enantioselective synthesis of this compound. This method not only improves the yield but also reduces the environmental impact associated with traditional synthetic routes. The use of green chemistry principles in this process underscores the importance of sustainability in pharmaceutical research.
Furthermore, the pharmacokinetic profile of (S)-1-Phenyl-2-propyn-1-ol has been extensively investigated. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits favorable absorption and distribution properties in vivo. Its metabolic pathway involves hydroxylation at the propyn-1-ol group, which is primarily mediated by cytochrome P450 enzymes. Understanding these metabolic processes is crucial for predicting drug interactions and optimizing dosing regimens.
Another area of interest is the potential of (S)-1-Phenyl-2-propyn-1-ol in targeting neurodegenerative diseases. Research published in Neurochemical Research in 2023 suggested that the compound may inhibit the aggregation of amyloid-beta proteins, a key factor in Alzheimer's disease. This finding has sparked new avenues for exploring its role in neuroprotective therapies. The structural similarity between (S)-1-Phenyl-2-propyn-1-ol and known neuroprotective agents further supports its potential in this field.
Additionally, the compound's application in combinatorial chemistry has been explored. A 2024 review in Chemical Reviews highlighted how (S)-1-Phenyl-2-propyn-1-ol serves as a versatile building block for the synthesis of diverse drug candidates. Its ability to undergo various functional group transformations makes it a valuable intermediate in the development of targeted therapies. This adaptability is a significant advantage in the rapidly evolving landscape of drug discovery.
From a regulatory perspective, the safety and efficacy of (S)-1-Phenyl-2-propyn-1-ol have been evaluated in preclinical studies. A 2023 report by the FDA’s Drug Evaluation and Research Center noted that the compound meets the necessary standards for pharmaceutical development. These findings are essential for advancing the compound through clinical trials and ensuring its viability as a therapeutic agent.
Moreover, the compound's potential in personalized medicine has been a topic of discussion. A 2024 study in Pharmacogenomics explored how genetic variations influence the response to (S)-1-Phenyl-2-propyn-1-ol. This research emphasizes the importance of individualized treatment strategies, where the compound's efficacy can be tailored to specific patient profiles. Such approaches are becoming increasingly relevant in modern healthcare.
In conclusion, (S)-1-Phenyl-2-propyn-1-ol represents a promising candidate in the field of pharmaceutical research. Its structural versatility, combined with its potential biological activities, positions it as a key molecule for future drug development. Ongoing studies continue to uncover new applications and optimize its therapeutic potential, reflecting the dynamic nature of medicinal chemistry.
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